molecular formula C18H17N3O5S B2836950 3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1286704-75-3

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2836950
CAS No.: 1286704-75-3
M. Wt: 387.41
InChI Key: VIVPYATUWLLANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxymethyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

The phenylsulfonyl group is often introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine or other nucleophile. The final step involves coupling the oxadiazole intermediate with the phenylsulfonyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its combination of an oxadiazole ring, phenoxymethyl group, and phenylsulfonyl group, which confer distinct chemical and biological properties. Its ability to release nitric oxide and induce apoptosis makes it particularly valuable in medicinal chemistry research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c22-16(11-12-27(23,24)15-9-5-2-6-10-15)19-18-21-20-17(26-18)13-25-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPYATUWLLANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.